molecular formula C26H24N4O3 B6063894 (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B6063894
M. Wt: 440.5 g/mol
InChI Key: FKNNGNBKUMKBBH-UHFFFAOYSA-N
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Description

(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a naphthalene ring, and a morpholine moiety

Properties

IUPAC Name

5-methyl-4-[[4-(morpholine-4-carbonyl)phenyl]iminomethyl]-2-naphthalen-1-yl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O3/c1-18-23(26(32)30(28-18)24-8-4-6-19-5-2-3-7-22(19)24)17-27-21-11-9-20(10-12-21)25(31)29-13-15-33-16-14-29/h2-12,17,28H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNNGNBKUMKBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC3=CC=CC=C32)C=NC4=CC=C(C=C4)C(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. One common approach is to start with the preparation of the pyrazolone core, followed by the introduction of the naphthalene ring and the morpholine moiety. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can ensure the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety or the naphthalene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one has potential as a therapeutic agent. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-5-methyl-4-({[4-(piperidin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-5-methyl-4-({[4-(pyrrolidin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4Z)-5-methyl-4-({[4-(morpholin-4-ylcarbonyl)phenyl]amino}methylidene)-2-(naphthalen-1-yl)-2,4-dihydro-3H-pyrazol-3-one apart from similar compounds is its specific combination of functional groups. The presence of the morpholine moiety, in particular, may confer unique properties such as enhanced solubility or specific binding affinity to certain targets.

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